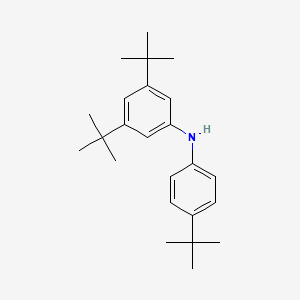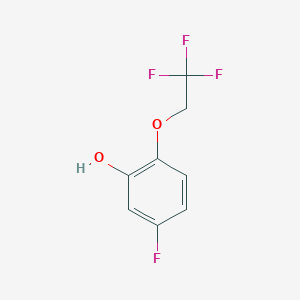
5-Fluoro-2-(2,2,2-trifluoroethoxy)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Fluoro-2-(2,2,2-trifluoroethoxy)phenol is an organic compound characterized by the presence of fluorine atoms and a trifluoroethoxy group attached to a phenol ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of 5-Fluoro-2-(2,2,2-trifluoroethoxy)phenol can be achieved through the reaction of phenol with trifluoroethanol under alkaline conditions. The reaction typically involves the use of a base such as sodium hydroxide or potassium hydroxide to catalyze the formation of the trifluoroethoxy group .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for large-scale production while maintaining the purity and yield of the product.
Analyse Des Réactions Chimiques
Types of Reactions
5-Fluoro-2-(2,2,2-trifluoroethoxy)phenol undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atoms on the phenol ring can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The phenol group can undergo oxidation to form quinones or reduction to form hydroquinones.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride. The reactions typically require controlled temperatures and pH conditions to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group can lead to the formation of quinones, while substitution reactions can yield a variety of substituted phenols.
Applications De Recherche Scientifique
5-Fluoro-2-(2,2,2-trifluoroethoxy)phenol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of fluorinated compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties
Mécanisme D'action
The mechanism of action of 5-Fluoro-2-(2,2,2-trifluoroethoxy)phenol involves its interaction with various molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes and receptors, influencing biological pathways. The trifluoroethoxy group can also affect the compound’s solubility and stability, further modulating its activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(2,2,2-Trifluoroethoxy)phenol
- 3-(2,2,2-Trifluoroethoxy)phenol
- 5-Fluoro-2-(trifluoromethyl)phenol
Uniqueness
5-Fluoro-2-(2,2,2-trifluoroethoxy)phenol is unique due to the combination of fluorine atoms and the trifluoroethoxy group, which imparts distinct chemical and physical properties.
Propriétés
Formule moléculaire |
C8H6F4O2 |
|---|---|
Poids moléculaire |
210.13 g/mol |
Nom IUPAC |
5-fluoro-2-(2,2,2-trifluoroethoxy)phenol |
InChI |
InChI=1S/C8H6F4O2/c9-5-1-2-7(6(13)3-5)14-4-8(10,11)12/h1-3,13H,4H2 |
Clé InChI |
YFDWJOXJTKUILT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1F)O)OCC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[3-(Trifluoromethyl)phenyl]thiophene](/img/structure/B12845988.png)

![Methyl [2-(2-amino-5-phenylmethoxyphenyl)phenyl]sulfanylformate](/img/structure/B12845993.png)
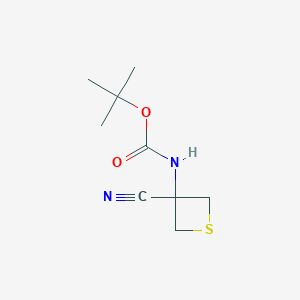

![Benzo[c]isothiazol-6-ylmethanamine](/img/structure/B12846005.png)
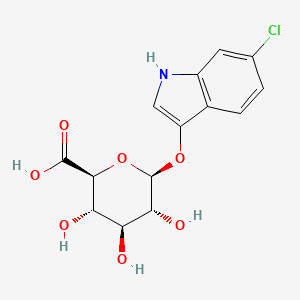
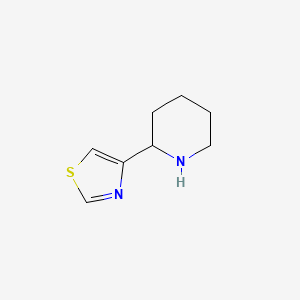

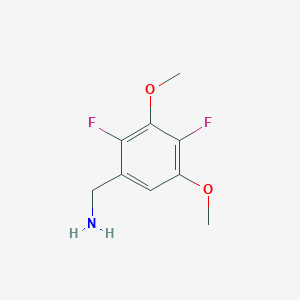
![[4-(5-Formyl-2-furyl)phenyl]acetonitrile](/img/structure/B12846052.png)
